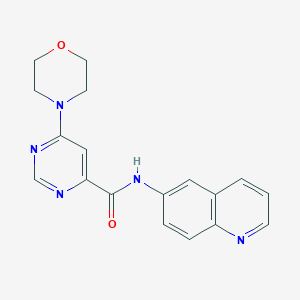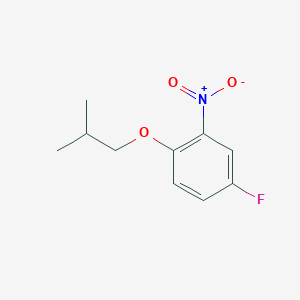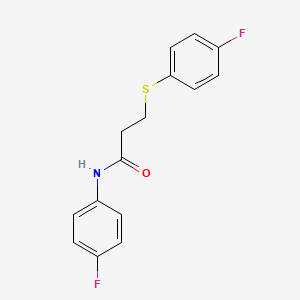
2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol typically involves the nitration of 3-methylacetophenone followed by a reduction and subsequent alkylation. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methyl group on the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-one.
Reduction: Formation of 2-Methyl-2-(3-methyl-4-aminophenyl)propan-1-ol.
Substitution: Formation of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-chloride.
Aplicaciones Científicas De Investigación
2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(4-nitrophenyl)propan-1-ol: Similar structure but lacks the methyl group on the phenyl ring.
2-Methyl-2-(3-methylphenyl)propan-1-ol: Lacks the nitro group, affecting its reactivity and applications.
2-Methyl-2-(4-aminophenyl)propan-1-ol: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
2-Methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in various synthetic pathways and applications .
Propiedades
IUPAC Name |
2-methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8-6-9(11(2,3)7-13)4-5-10(8)12(14)15/h4-6,13H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSGHQZNHYEURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229168-03-8 |
Source


|
| Record name | 2-methyl-2-(3-methyl-4-nitrophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (E)-4-[4-[(4-chlorophenyl)carbamoyl]piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2813237.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2813240.png)
![N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2813243.png)
![2-[3'-(4-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2813244.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2813245.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2813246.png)

![4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2813249.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2813250.png)

